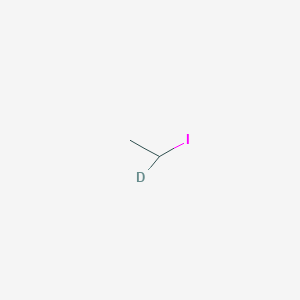
Iodoethane-1-D1
説明
Iodoethane-1-D1, also known as deuterated iodoethane, is a stable isotope-labeled compound. It is a derivative of iodoethane where one of the hydrogen atoms is replaced by deuterium (D), an isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions: Iodoethane-1-D1 can be synthesized through the reaction of ethanol-1-D1 with iodine and red phosphorus. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{OD} + \text{I}_2 + \text{P} \rightarrow \text{C}_2\text{H}_4\text{DI} + \text{H}_3\text{PO}_3 ]
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the controlled reaction of deuterated ethanol with iodine and red phosphorus. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products. The crude product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
-
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with sodium cyanide to form ethyl cyanide. [ \text{C}_2\text{H}_4\text{DI} + \text{NaCN} \rightarrow \text{C}_2\text{H}_4\text{DCN} + \text{NaI} ]
-
Elimination Reactions: It can also undergo elimination reactions to form ethene. [ \text{C}_2\text{H}_4\text{DI} \rightarrow \text{C}_2\text{H}_4 + \text{HI} ]
Common Reagents and Conditions:
Nucleophiles: Sodium cyanide, potassium hydroxide, and ammonia.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.
Major Products:
Substitution Products: Ethyl cyanide, ethylamine.
Elimination Products: Ethene.
科学的研究の応用
Iodoethane-1-D1 is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other deuterated compounds.
Biology: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated solvents and other specialty chemicals.
作用機序
The mechanism of action of iodoethane-1-D1 involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of the deuterium atom can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
類似化合物との比較
Iodoethane (C2H5I): The non-deuterated form of iodoethane-1-D1.
Methyl iodide (CH3I): A similar compound with a methyl group instead of an ethyl group.
Propyl iodide (C3H7I): A similar compound with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. The deuterium atom can provide insights into reaction mechanisms and kinetics that are not possible with non-deuterated compounds.
特性
IUPAC Name |
1-deuterio-1-iodoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-VMNATFBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)



![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)


![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
